molecular formula C24H26FN5O2 B3402224 4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide CAS No. 1049324-44-8

4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Katalognummer: B3402224
CAS-Nummer: 1049324-44-8
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: VANGBYGCMDYEQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group at the 6-position and a 3-fluoro-4-methylphenyl moiety attached via the carboxamide linker. This structure combines aromatic, heterocyclic, and fluorinated substituents, which are common in pharmacologically active compounds targeting enzymes or receptors.

Eigenschaften

IUPAC Name

4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2/c1-3-32-20-8-5-18(6-9-20)22-10-11-23(28-27-22)29-12-14-30(15-13-29)24(31)26-19-7-4-17(2)21(25)16-19/h4-11,16H,3,12-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANGBYGCMDYEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Wissenschaftliche Forschungsanwendungen

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including breast cancer (MCF7), colon cancer (HT-29), and melanoma (M21). The mechanism of action appears to involve disruption of microtubule dynamics and induction of apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF70.25Cell cycle arrest in G2/M phase
HT-290.15Disruption of microtubule dynamics
M210.30Induction of apoptosis

2. Neuropharmacological Applications
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This positions it as a candidate for further investigation in treating neurological disorders such as depression and anxiety.

Case Studies

In Vitro Studies
In vitro experiments conducted on MCF7 cells demonstrated that treatment with the compound led to significant apoptosis, evidenced by increased annexin V staining. This supports its role as a promising anticancer agent.

In Vivo Studies
Animal models have been used to evaluate the compound's efficacy in inhibiting tumor growth. For instance, studies using chick chorioallantoic membrane assays showed that the compound could inhibit angiogenesis comparable to established chemotherapeutic agents like combretastatin A-4.

Toxicity Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index. However, comprehensive toxicity studies are necessary to fully understand its safety profile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pharmacological Targets and Selectivity

Piperazine-carboxamide derivatives exhibit diverse biological activities depending on their substituents:

  • PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]: A potent fatty acid amide hydrolase (FAAH) inhibitor with IC50 values of 8.8 nM (human) and 10 nM (rat). It shows >200-fold selectivity over 137 off-target proteins, attributed to its chroman substituent and irreversible binding mode .
  • YM580 [(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide]: A nonsteroidal androgen receptor (AR) antagonist with an ED50 of 2.2 mg/kg/day in reducing rat ventral prostate weight. Its trifluoromethyl and cyano groups enhance AR binding affinity and metabolic stability .
  • Dopamine D3 Receptor Ligands (e.g., N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides): Exhibit >1,000-fold selectivity for D3 over D2 receptors, mediated by the carboxamide linker and E2 loop interactions .

Substituent Effects on Physicochemical Properties

Substituent variations significantly impact melting points, solubility, and synthetic yields (Table 1):

Compound Name Substituents on Aromatic Rings Yield (%) Melting Point (°C) Reference
Target Compound 4-Ethoxyphenyl (pyridazine), 3-fluoro-4-methylphenyl (carboxamide) N/A N/A N/A
A2 (N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 3-Fluorophenyl 52.2 189.5–192.1
A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 4-Fluorophenyl 57.3 196.5–197.8
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethyl-piperazine N/A Crystalline (chair conformation)

Key Insight: The 3-fluoro-4-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce solubility compared to monosubstituted fluorophenyl analogs (A2, A3) but improve metabolic stability.

Therapeutic Potential and Limitations

  • YM580 : Achieves castration-comparable effects without altering testosterone levels, making it a prostate cancer candidate .
  • ML267 (4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide): Inhibits bacterial phosphopantetheinyl transferase, but thioamide stability may limit in vivo use .

Key Insight : The target compound’s ethoxy group may confer reversible enzyme inhibition (unlike PKM-833) and improved stability over thioamides (ML267), positioning it for further optimization in CNS or antimicrobial applications.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Answer:
The synthesis of 4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide involves multi-step organic reactions. Critical steps include:

  • Coupling Reactions: Formation of the pyridazin-3-yl and piperazine-carboxamide linkages via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions .
  • Solvent and Catalyst Selection: Polar aprotic solvents (e.g., DMF, DCM) and palladium-based catalysts (e.g., Pd(OAc)₂) improve reaction efficiency .
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol or ether) ensures high purity. Monitor intermediates via TLC (Rf ~0.4–0.5) .

Methodological Tip: Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to avoid side products like over-alkylated derivatives .

Basic: How can structural confirmation be achieved for this compound and its intermediates?

Answer:
Use spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H]⁺ ~475.2 g/mol) .
  • HPLC: Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Note: X-ray crystallography can resolve ambiguities in stereochemistry for crystalline intermediates .

Advanced: What strategies are recommended for analyzing contradictory biological activity data across structural analogs?

Answer: Contradictions often arise from subtle structural variations. Address them via:

  • Comparative SAR Studies: Systematically modify substituents (e.g., replace 4-ethoxyphenyl with 4-methylphenyl) and assess activity shifts. For example, fluorophenyl groups enhance receptor binding affinity, while methoxy groups may reduce metabolic stability .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like dopamine D2 or serotonin receptors. Validate with in vitro assays (e.g., cAMP inhibition) .
  • Meta-Analysis: Aggregate data from analogs (e.g., piperazine-carboxamides with pyridazine cores) to identify trends in logP, solubility, and IC₅₀ values .

Case Study: A 4-methylphenyl analog showed 10-fold lower activity than the ethoxyphenyl variant, likely due to reduced π-π stacking in hydrophobic pockets .

Advanced: How can researchers design stability studies to evaluate this compound under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions:
    • Thermal Stability: Heat at 40–60°C for 7 days (TGA/DSC to monitor decomposition) .
    • Hydrolytic Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; analyze degradation products via LC-MS .
    • Photostability: UV light exposure (ICH Q1B guidelines) to assess light sensitivity .
  • Metabolic Stability: Use liver microsomes (human/rat) to identify major metabolites (e.g., O-deethylation of the ethoxyphenyl group) .

Data Interpretation: A half-life (t₁/₂) <30 minutes in microsomes suggests need for prodrug strategies .

Advanced: What experimental approaches are effective for elucidating the compound’s mechanism of action?

Answer:

  • Target Deconvolution:
    • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
    • Receptor Binding Assays: Radioligand displacement (e.g., [³H]spiperone for dopamine receptors) .
  • Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling (e.g., Erk/MAPK pathways) .
  • CRISPR Knockout Models: Validate target engagement by deleting suspected receptors (e.g., 5-HT₁A) in cell lines .

Example: A related piperazine-carboxamide exhibited dual activity at serotonin and sigma receptors, necessitating counter-screens to isolate primary targets .

Advanced: How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (e.g., AUC, Cmax) to assess in vivo exposure .
  • Tissue Distribution Studies: Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs .
  • Metabolite Interference: Compare parent compound vs. metabolite activity (e.g., N-dealkylation products may be cytotoxic) .
  • Species-Specific Factors: Test humanized models or primary cells to bridge interspecies differences .

Key Insight: Low solubility (logS < -4) may limit in vivo efficacy despite promising in vitro IC₅₀ values .

Advanced: What computational tools are recommended for optimizing this compound’s ADMET profile?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), CYP inhibition, and hERG liability .
  • Molecular Dynamics (MD): Simulate membrane interactions (e.g., CHARMM-GUI) to improve blood-brain barrier penetration .
  • QSAR Models: Train on piperazine-carboxamide datasets to predict solubility (e.g., AqSolDB) and refine substituents .

Example: Introducing a 3-fluoro group on the phenyl ring reduced CYP3A4 inhibition by 40% in silico .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.